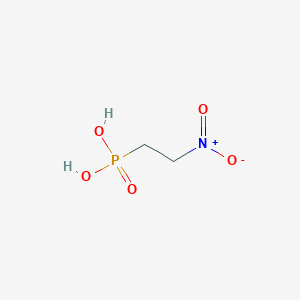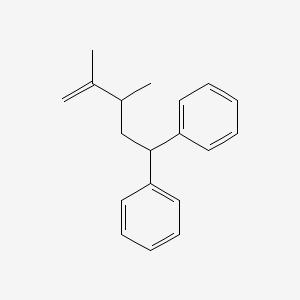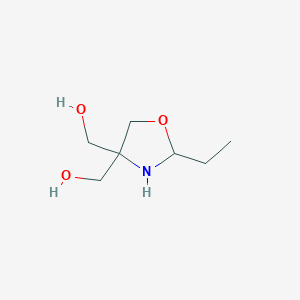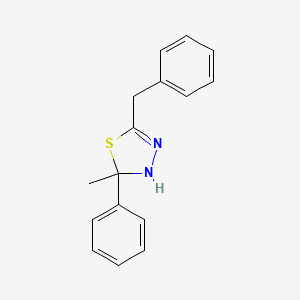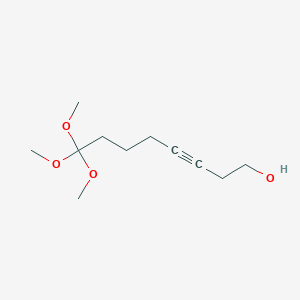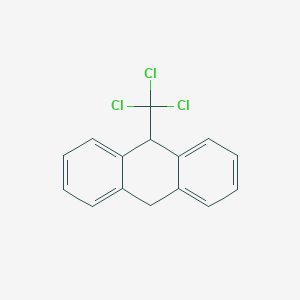
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine is a synthetic organic compound. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by its bulky alkyl substituents, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine typically involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the imidazolidine ring. Common reagents used in this synthesis include:
- Primary amines
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as:
- Mixing of reactants in a reactor
- Controlled heating and stirring
- Purification through distillation or recrystallization
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced products.
Substitution: The bulky alkyl groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions may produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving imidazolidine derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as a stabilizer, additive, or precursor in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine involves its interaction with molecular targets and pathways. The bulky alkyl groups may influence its binding affinity and specificity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazolidine: A simpler imidazolidine derivative with smaller alkyl groups.
1,3-Diethylimidazolidine: Another imidazolidine with ethyl substituents.
1,3-Diisopropylimidazolidine: Featuring isopropyl groups, similar in size to the trimethylhexyl groups.
Propiedades
Número CAS |
89943-96-4 |
|---|---|
Fórmula molecular |
C29H60N2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
1,3-bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine |
InChI |
InChI=1S/C29H60N2/c1-23(20-27(4,5)6)13-15-30-17-18-31(16-14-24(2)21-28(7,8)9)26(30)19-25(3)22-29(10,11)12/h23-26H,13-22H2,1-12H3 |
Clave InChI |
ZBJYUIRAFQUXKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1CCN(C1CC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
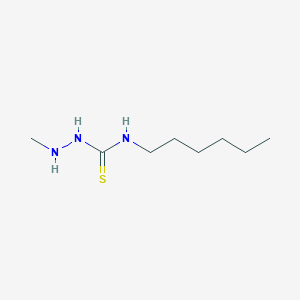
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

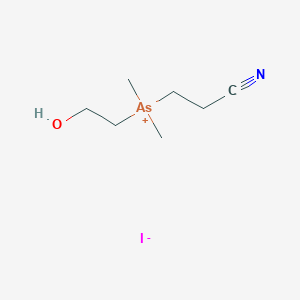
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
